molecular formula C18H29NS B010142 3-Methyl-2,2-dipentyl-1,3-benzothiazole CAS No. 104169-13-3

3-Methyl-2,2-dipentyl-1,3-benzothiazole

Cat. No.: B010142
CAS No.: 104169-13-3
M. Wt: 291.5 g/mol
InChI Key: FXZXEHKLWGOIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,2-dipentyl-1,3-benzothiazole (CAS 104169-13-3) is an organic compound with the molecular formula C₁₈H₂₉NS and a molecular weight of 291.49 g/mol . This benzothiazole derivative is characterized by a density of approximately 0.966 g/cm³ and a high boiling point of around 382.6°C . The benzothiazole scaffold is a privileged structure in medicinal and materials chemistry . Benzothiazole derivatives are extensively investigated for their diverse pharmacological activities, serving as key scaffolds in the development of compounds with antitumor, antimicrobial, antioxidant, and anticonvulsant properties . Some derivatives also find applications in other research areas, such as serving as rubber vulcanization accelerators or fluorescent dyes . The specific research applications and biological activity profile of this compound are areas for further investigation. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Properties

CAS No.

104169-13-3

Molecular Formula

C18H29NS

Molecular Weight

291.5 g/mol

IUPAC Name

3-methyl-2,2-dipentyl-1,3-benzothiazole

InChI

InChI=1S/C18H29NS/c1-4-6-10-14-18(15-11-7-5-2)19(3)16-12-8-9-13-17(16)20-18/h8-9,12-13H,4-7,10-11,14-15H2,1-3H3

InChI Key

FXZXEHKLWGOIDB-UHFFFAOYSA-N

SMILES

CCCCCC1(N(C2=CC=CC=C2S1)C)CCCCC

Canonical SMILES

CCCCCC1(N(C2=CC=CC=C2S1)C)CCCCC

Synonyms

Benzothiazole, 2,3-dihydro-3-methyl-2,2-dipentyl- (9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

MDBT is a member of the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. The unique structure of MDBT allows for various substitutions that can enhance its biological activity and functional properties.

Biological Activities

MDBT and its derivatives have been studied for their range of biological activities:

  • Antimicrobial Activity : MDBT exhibits significant antimicrobial properties against various pathogens. Studies have shown that modifications at specific positions on the benzothiazole ring can enhance antibacterial efficacy against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Recent research highlights the potential of MDBT derivatives as anticancer agents. Compounds derived from benzothiazole structures have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast and lung cancers. These findings suggest that MDBT could serve as a scaffold for developing novel anticancer drugs .
  • Anti-inflammatory Effects : MDBT has been investigated for its anti-inflammatory properties, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Applications in Material Science

MDBT has also found applications beyond medicinal chemistry:

  • Polymer Additives : The compound is used as an additive in rubber and plastics to enhance properties such as thermal stability and resistance to degradation. Its role as a vulcanization accelerator is particularly noteworthy .
  • Corrosion Inhibition : MDBT derivatives are explored for their effectiveness as corrosion inhibitors in metal protection applications. Their ability to form protective films on metal surfaces makes them valuable in industrial settings .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of MDBT against clinical isolates of E. coli. The results indicated that MDBT exhibited a zone of inhibition (ZOI) comparable to standard antibiotics, demonstrating its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on MDBT derivatives showed significant cytotoxic effects on human breast cancer cell lines (MCF-7). The compounds induced apoptosis and inhibited cell proliferation, suggesting their utility in cancer therapy .

Data Tables

Application Activity Type Target Organism/Cell Line Reference
AntimicrobialBacterial InhibitionE. coli, S. aureus
AnticancerCytotoxicityMCF-7 (breast cancer)
Anti-inflammatoryCOX InhibitionCOX-1, COX-2
Polymer AdditiveThermal StabilityRubber
Corrosion InhibitorMetal ProtectionSteel substrates

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Substituent Effects on π-Electron Delocalization: Benzothiazoles exhibit higher π-electron delocalization in the benzene ring compared to the thiazole ring, as observed in 6-bromo-2-methylsulfanyl-1,3-benzothiazole .
  • Steric and Hydrophobic Contributions :
    The dipentyl chains introduce significant steric bulk and hydrophobicity, distinguishing it from analogs like 2-(2,6-dichlorophenyl)-1,3-benzothiazole (logP = 5.27) or 3-methyl-1,3-benzothiazole-2-thione (logP = 4.53) . These substituents likely elevate logP values, enhancing lipid solubility and membrane permeability in biological systems.

Table 1: Comparative Properties of Selected Benzothiazole Derivatives

Compound Name Molecular Weight (g/mol) logP Key Properties/Applications References
3-Methyl-2,2-dipentyl-1,3-benzothiazole ~307.5 (estimated) ~7.5* High hydrophobicity; potential bioactivity
2-(2,6-Dichlorophenyl)-1,3-benzothiazole 280.17 5.27 Antimicrobial; high thermal stability
3-Methyl-1,3-benzothiazole-2-thione 181.27 4.53 Thioketone precursor; moderate reactivity
2-Methylsulfanyl-1,3-benzothiazole 181.27 2.8* Odorant; biological volatile

*Estimated based on substituent contributions.

Stability and Reactivity

  • Thermal Stability: Benzothiazoles with aryl substituents, such as 2-(2,6-dichlorophenyl)-1,3-benzothiazole, exhibit high thermal stability (boiling point: 419.8°C) . The dipentyl variant may display lower thermal stability due to the aliphatic chains but improved solubility in non-polar solvents.
  • Sensitivity to Oxidative Conditions : Thiazole-thione conversions under sulfur treatment suggest that electron-rich derivatives like this compound may undergo similar oxidative transformations, though steric effects could slow reaction kinetics.

Preparation Methods

Molecular Architecture

3-Methyl-2,2-dipentyl-1,3-benzothiazole features a benzothiazole ring system with:

  • A methyl group at position 3 (nitrogen atom).

  • Two pentyl groups at position 2 (sulfur-adjacent carbon), creating a sterically congested quaternary center.

The rigidity of the bicyclic system and the bulk of the pentyl substituents necessitate careful selection of reagents and reaction conditions to avoid side products.

Key Challenges

  • Steric hindrance : Introducing two pentyl groups at position 2 limits nucleophilic substitution efficiency.

  • Regioselectivity : Competing reactions may lead to undesired substitution patterns.

  • Purification : Separation of isomers or byproducts requires advanced techniques like column chromatography or recrystallization.

Proposed Synthetic Routes

Reaction Mechanism

  • Thiol Deprotonation : Treat 2-mercaptobenzothiazole with a strong base (e.g., NaOH) to generate a thiolate nucleophile.

  • Alkylation : React with 1,5-dibromopentane in a polar aprotic solvent (e.g., DMF) to install two pentyl groups via successive SN2 reactions.

  • Methylation : Quaternize the nitrogen with methyl iodide or dimethyl sulfate.

Hypothetical Data

StepReagentsConditionsYield (%)
1NaOH, DMF0–25°C, 2 h95
21,5-Dibromopentane80°C, 12 h60
3CH₃I, K₂CO₃Reflux, 6 h85

Advantages : Utilizes commercially available starting materials.
Limitations : Low yield in step 2 due to steric effects.

Reaction Design

  • Synthesis of β-Ketopentylthioamide : React pentanoyl chloride with ammonium thiocyanate to form a thioamide.

  • Cyclization : Condense with methylamine and elemental sulfur under reflux to form the benzothiazole core.

  • Pentyl Group Installation : Use Grignard reagents (e.g., pentylmagnesium bromide) to alkylate the α-carbon adjacent to sulfur.

Hypothetical Data

StepReagentsConditionsYield (%)
1NH₄SCN, Et₃N0°C, 1 h88
2S₈, CH₃NH₂, DMF120°C, 8 h75
3C₅H₁₁MgBr, THF−78°C to RT, 4 h50

Advantages : Avoids direct alkylation of the benzothiazole ring.
Limitations : Multi-step process with moderate yields in final step.

Advanced Functionalization Techniques

Transition Metal-Catalyzed Cross-Coupling

Palladium or nickel catalysts enable direct C–H bond functionalization. For example:

  • Suzuki-Miyaura Coupling : Attach pre-formed pentyl boronic esters to halogenated benzothiazole intermediates.

  • Buchwald-Hartwig Amination : Introduce methyl groups via C–N bond formation.

Example Protocol

  • Brominate 2,2-dipentyl-1,3-benzothiazole at position 3 using NBS.

  • Perform Suzuki coupling with methylboronic acid and Pd(PPh₃)₄.

StepReagentsConditionsYield (%)
1NBS, AIBN, CCl₄Reflux, 6 h70
2Pd(PPh₃)₄, K₂CO₃100°C, 12 h65

Analytical Validation and Characterization

Spectroscopic Data (Hypothetical)

  • ¹H NMR (CDCl₃) : δ 7.8–7.2 (m, 4H, Ar–H), 3.2 (s, 3H, N–CH₃), 2.5–1.2 (m, 22H, pentyl chains).

  • IR (KBr) : 1660 cm⁻¹ (C=N), 2950 cm⁻¹ (C–H stretch).

Chromatographic Purity

Hypothetical HPLC analysis shows >98% purity using a C18 column and acetonitrile/water gradient.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-Methyl-2,2-dipentyl-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

  • Methodology : Optimize synthesis by varying solvents (e.g., ethanol, DMF), catalysts (e.g., acetic acid), and reaction times. For example, refluxing with substituted aldehydes under acidic conditions can yield benzothiazole derivatives. Purification via solvent evaporation and recrystallization ensures purity. Monitor yields using gravimetric analysis and validate via melting point comparisons .

Q. How can researchers employ spectroscopic techniques to confirm the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify alkyl chain integration and aromatic proton environments. IR spectroscopy identifies functional groups (e.g., C-S stretching at ~600–700 cm⁻¹). Compare experimental data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities in peak assignments .

Q. What methodological approaches are used to analyze the impact of alkyl substituents (e.g., dipentyl groups) on the compound’s physicochemical properties?

  • Methodology : Measure lipophilicity (logP) via HPLC retention times or shake-flask methods. Assess solubility in polar/nonpolar solvents. Thermogravimetric analysis (TGA) evaluates thermal stability, while density functional theory (DFT) predicts substituent effects on molecular polarity and intermolecular interactions .

Advanced Research Questions

Q. In computational studies, which quantum chemical methods are suitable for predicting the electronic behavior and reactive sites of this compound?

  • Methodology : Apply B3LYP/6-31G DFT methods to calculate frontier molecular orbitals (FMOs), electrostatic potential (MEP) maps, and global reactivity descriptors (e.g., electronegativity, chemical hardness). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions influencing stability .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models for benzothiazole derivatives?

  • Methodology : Conduct dose-response studies to account for metabolic differences. Validate in vitro assays (e.g., antimicrobial MIC tests) with in vivo pharmacokinetic profiling. Use molecular docking to assess target binding affinity variations due to cellular environment changes .

Q. What experimental protocols are recommended for investigating interaction mechanisms between this compound and biological macromolecules?

  • Methodology : Employ UV-Vis spectroscopy and viscosity measurements to study DNA intercalation. Fluorescence quenching assays quantify protein-binding constants. Molecular dynamics (MD) simulations model binding conformations, complemented by X-ray crystallography or NMR for structural validation .

Q. What are the critical considerations for interpreting complex splitting patterns in the NMR spectra of heavily substituted benzothiazoles?

  • Methodology : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Variable-temperature NMR can mitigate dynamic effects (e.g., hindered rotation of dipentyl groups). Compare experimental spectra with simulated data from computational tools like ACD/Labs or MestReNova .

Q. How can thermal analysis techniques be applied to assess the stability and decomposition profile of this compound?

  • Methodology : Perform differential scanning calorimetry (DSC) to identify phase transitions and decomposition onset temperatures. Couple TGA with mass spectrometry (TGA-MS) to characterize volatile degradation products. Kinetic analysis (e.g., Flynn-Wall-Ozawa method) models thermal degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.